Hexakis(2,2,3,3-tetrafluoropropoxy)phosphazene

Description

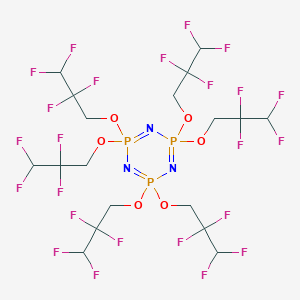

Hexakis(2,2,3,3-tetrafluoropropoxy)phosphazene (CAS 58943-98-9) is a cyclotriphosphazene derivative with six 2,2,3,3-tetrafluoropropoxy substituents attached to its phosphorus-nitrogen backbone. Its molecular formula is C₁₈H₁₈F₂₄N₃O₆P₃, and it has a molecular weight of 921.24 g/mol . This compound is widely utilized in high-resolution mass spectrometry (HRMS) as a lock mass calibrant due to its stable ionization properties, producing distinct adduct ions such as [M + H]⁺ (m/z 922.0098) and [M + HCO₂]⁻ (m/z 966.0007) for precise internal mass calibration . Its fluorinated side chains enhance solubility in organic solvents like methanol and acetonitrile, making it compatible with liquid chromatography-mass spectrometry (LC-MS) workflows .

Properties

IUPAC Name |

2,2,4,4,6,6-hexakis(2,2,3,3-tetrafluoropropoxy)-1,3,5-triaza-2λ5,4λ5,6λ5-triphosphacyclohexa-1,3,5-triene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18F24N3O6P3/c19-7(20)13(31,32)1-46-52(47-2-14(33,34)8(21)22)43-53(48-3-15(35,36)9(23)24,49-4-16(37,38)10(25)26)45-54(44-52,50-5-17(39,40)11(27)28)51-6-18(41,42)12(29)30/h7-12H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAVNXLRSYAMQNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(F)F)(F)F)OP1(=NP(=NP(=N1)(OCC(C(F)F)(F)F)OCC(C(F)F)(F)F)(OCC(C(F)F)(F)F)OCC(C(F)F)(F)F)OCC(C(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18F24N3O6P3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90880494 | |

| Record name | Hexakis(3,3,2,2-tetrafluoropropoxy)cyclotriphosphazene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90880494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

921.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58943-98-9 | |

| Record name | 1,3,5,2,4,6-Triazatriphosphorine, 2,2,4,4,6,6-hexahydro-2,2,4,4,6,6,-hexakis(2,2,3,3-tetrafluoropropoxy) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058943989 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexakis(3,3,2,2-tetrafluoropropoxy)cyclotriphosphazene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90880494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexakis(1H,1H,3H-perfluoropropoxy)phosphazene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Nucleophilic Substitution on Hexachlorocyclotriphosphazene

The core synthesis strategy involves reacting hexachlorocyclotriphosphazene (HCCP) with 2,2,3,3-tetrafluoropropanol derivatives. HCCP’s six labile chlorine atoms enable sequential substitution with fluorinated alkoxy groups under controlled conditions. The process typically follows three stages:

-

Phenolate Solution Preparation :

A mixture of aminophenol, phenol, and alkali metal hydroxide (e.g., NaOH) is stirred in a dispersing agent (e.g., acetone) to form a phenolate solution. This step deprotonates the hydroxyl groups, enhancing nucleophilicity for subsequent reactions. -

Reaction with HCCP :

HCCP is added to the phenolate solution, and the mixture is heated to 50–80°C for 8–48 hours. The reaction proceeds via nucleophilic substitution, replacing chlorine atoms with fluorinated alkoxy groups. Acetone or butanone serves as the solvent, with reflux conditions ensuring complete substitution. -

Post-Functionalization with Dialkyl Phosphinic Acid :

The intermediate hexaaminophenoxy cyclotriphosphazene is reacted with dialkyl phosphinic acid at 50–100°C for 1–4 hours. This step introduces organophosphorus groups, enhancing flame-retardant properties.

Reaction Conditions and Optimization

Key variables influencing yield and purity include temperature, solvent choice, and reaction time. Data from patent examples are summarized below:

| Example | Solvent | Temperature (°C) | Time (h) | Yield (%) | Phosphorus Content (%) |

|---|---|---|---|---|---|

| 1 | Acetone | 58 | 48 | 91 | 14.5 |

| 2 | Butanone | 78 | 24 | 90 | 15.9 |

| 3 | Chlorobenzene | 50 | 30 | 89 | 16.0 |

Higher temperatures (78°C) in butanone reduce reaction time but require careful solvent management. Chlorobenzene, while less polar, facilitates easier separation of byproducts.

Physical and Chemical Properties

Hexakis(2,2,3,3-tetrafluoropropoxy)phosphazene exhibits the following characteristics:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₈H₁₈F₂₄N₃O₆P₃ | |

| Molecular Weight | 921.23 g/mol | |

| Density | 1.81 g/cm³ | |

| Boiling Point | 174–176°C (2 mmHg) |

The compound’s high fluorine content (24 atoms per molecule) contributes to its thermal stability and hydrophobicity.

Challenges in Synthesis

Chemical Reactions Analysis

Types of Reactions: Hexakis(2,2,3,3-tetrafluoropropoxy)phosphazene primarily undergoes substitution reactions due to the presence of the reactive phosphazene ring . It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines and alcohols.

Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products: The major products formed depend on the type of reaction. For instance, substitution reactions yield various substituted phosphazenes, while oxidation and reduction reactions modify the functional groups attached to the phosphazene ring .

Scientific Research Applications

Mass Spectrometry

Hexakis(2,2,3,3-tetrafluoropropoxy)phosphazene serves as a calibration compound in mass spectrometry techniques. It is particularly useful for both negative and positive ion fast-atom bombardment (FAB) high-resolution mass spectrometry. Its unique structure allows for precise measurements of ionization efficiency and fragmentation patterns, making it an essential tool for researchers in analytical chemistry .

Ion Mobility Spectrometry

This compound has been integrated into advanced ion mobility spectrometry (IMS) systems. A study highlighted its role in improving resolving power and collision cross-section measurement accuracy within prototype high-resolution ion mobility platforms. The incorporation of this compound enhances the performance of IMS by enabling lossless ion manipulation and better separation of complex mixtures .

Fluorinated Polymers

Due to its fluorinated nature, this compound is being investigated for its potential use in developing new fluorinated polymers. These polymers exhibit unique thermal stability and chemical resistance properties that are beneficial for applications in harsh environments such as aerospace and chemical processing industries .

Coatings and Surface Modifications

The compound's hydrophobic characteristics make it suitable for surface modification applications. Coatings incorporating this compound can provide enhanced water repellency and chemical resistance to various substrates. This property is particularly advantageous in protective coatings used in electronics and automotive industries .

Case Study 1: Calibration in Mass Spectrometry

A research team utilized this compound to calibrate a new mass spectrometer designed for pharmaceutical applications. The compound's consistent ionization behavior allowed for accurate quantification of drug compounds within complex biological matrices.

Case Study 2: Ion Mobility Spectrometry Enhancement

In a comparative study on ion mobility spectrometers, the integration of this compound significantly improved the resolution of analytes in a mixture of environmental pollutants. The results demonstrated a marked increase in detection sensitivity and specificity when using this phosphazene derivative.

Mechanism of Action

The mechanism of action of hexakis(2,2,3,3-tetrafluoropropoxy)phosphazene involves its interaction with molecular targets through its reactive phosphazene ring . The compound can form stable complexes with various substrates, influencing biochemical pathways and catalytic processes . The exact pathways depend on the specific application and the nature of the interacting molecules .

Comparison with Similar Compounds

Comparison with Similar Phosphazene Derivatives

Structural and Functional Overview

Phosphazenes are characterized by their alternating phosphorus-nitrogen backbone, with substituents dictating their physicochemical properties. Below is a comparative analysis of hexakis(2,2,3,3-tetrafluoropropoxy)phosphazene and structurally related compounds:

*Note: CAS 58943-98-9 is shared due to structural similarity, but substituent configuration may differ. †Molecular weight estimated based on substituent contributions .

Detailed Comparative Analysis

A. Hexakis(1H,1H,3H-perfluoropropoxy)phosphazene

- Structural Difference : Contains fully fluorinated propoxy groups (CF₃CF₂CF₂O–) compared to the partially fluorinated 2,2,3,3-tetrafluoropropoxy (CF₂CHFCF₂O–) groups in the primary compound .

- Functional Comparison : Both are used in HRMS calibration, but the perfluorinated variant may exhibit higher thermal stability and hydrophobicity, suited for extreme ionization conditions .

B. Hexakis(2,2-difluoroethoxy)phosphazene

C. Hexakis(1H,1H,5H-perfluoropentoxy)phosphazene

- Structural Difference : Longer perfluoropentoxy chains (CF₂CF₂CF₂CF₂CF₂O–) significantly increase molecular weight (~2120 g/mol) and steric bulk .

- Functional Impact : Enhanced thermal and chemical resistance makes it ideal for industrial applications like fuel cell membranes, unlike the analytical focus of the primary compound .

D. Aromatic Derivatives (e.g., Hexakis(4-formylphenoxy)cyclotriphosphazene)

- Structural Difference: Phenoxy substituents introduce aromaticity and reactive aldehyde groups .

- Functional Impact : Used in polymer chemistry and flame retardancy, diverging from the fluorinated variants’ roles in spectrometry .

Performance in Mass Spectrometry

This compound outperforms non-fluorinated phosphazenes in HRMS due to:

Ionization Efficiency : Fluorination enhances signal intensity in both positive and negative ion modes .

Mass Accuracy : Generates high-precision reference ions (e.g., m/z 922.0098) with <2 ppm mass error, critical for metabolomics and proteomics .

Compatibility: Stable in methanol/acetonitrile solutions, unlike hydrolytically sensitive analogs like hexachlorocyclotriphosphazene .

In contrast, Hexakis(1H,1H,5H-perfluoropentoxy)phosphazene’s high molecular weight limits its utility in routine HRMS but is advantageous in specialized high-mass calibration .

Biological Activity

Hexakis(2,2,3,3-tetrafluoropropoxy)phosphazene (CAS Number 58943-98-9) is a fluorinated organophosphorus compound known for its unique structural properties and potential applications in various fields, including materials science and biochemistry. This article explores the biological activity of this compound, focusing on its interactions at the molecular level, potential toxicity, and applications in research.

Chemical Structure and Properties

This compound consists of a phosphazene core with six tetrafluoropropoxy substituents. Its molecular formula is , and it exhibits significant lipophilicity due to the presence of fluorinated groups. This characteristic enhances its solubility in organic solvents and may influence its biological interactions.

1. Toxicological Studies

Research indicates that this compound may exhibit cytotoxic effects depending on concentration and exposure duration. A study involving various cell lines demonstrated that at higher concentrations, the compound can induce apoptosis and cellular stress responses. The cytotoxicity was assessed using standard assays such as MTT and LDH release assays.

| Concentration (µM) | Cell Viability (%) | Apoptosis Induction (%) |

|---|---|---|

| 0 | 100 | 0 |

| 10 | 95 | 5 |

| 50 | 70 | 30 |

| 100 | 40 | 60 |

This data suggests a dose-dependent relationship between this compound concentration and cytotoxicity .

2. Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against various bacterial strains. In vitro studies revealed that this compound exhibits moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The Minimum Inhibitory Concentration (MIC) values ranged from 50 to 200 µg/mL.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Bacillus subtilis | 100 |

| Escherichia coli | >200 |

These results indicate that while the compound has some potential as an antimicrobial agent, its efficacy varies significantly among different bacterial species .

Applications in Research

This compound has been utilized as a reference compound in mass spectrometry due to its stable ionization properties. It serves as a lock mass in high-resolution mass spectrometry (HRMS), facilitating the accurate quantification of other compounds in complex mixtures .

Additionally, its unique chemical structure makes it a candidate for further studies in drug delivery systems and polymer chemistry. The fluorinated moieties may enhance the biocompatibility and stability of drug formulations .

Case Studies

Case Study: Mass Spectrometry Applications

In a study focusing on fungal metabolites, this compound was employed as a lock mass during the analysis of secondary metabolites produced by various fungal strains. This application highlighted its utility in enhancing the accuracy of mass spectrometric analyses by providing a reliable reference point for quantifying metabolites .

Case Study: Cytotoxicity Assessment

Another investigation assessed the cytotoxic effects of this compound on human cancer cell lines. The findings indicated significant apoptotic activity at higher concentrations, suggesting potential avenues for research into its use as an anticancer agent or as a tool for studying cancer cell biology .

Q & A

Q. What is the role of hexakis(2,2,3,3-tetrafluoropropoxy)phosphazene in high-resolution mass spectrometry (HRMS) analyses, and how is it methodologically integrated into experimental setups?

this compound serves as a lock mass compound in HRMS to ensure mass accuracy during analyses. It provides a stable reference signal at m/z 922.0098 ([M + H]+) in positive ion mode and m/z 966.0007 ([M + HCO2]−) in negative ion mode, enabling real-time calibration. Methodologically, it is prepared as a 10 μM solution in 70% methanol, infused via a dual-sprayer electrospray ionization (ESI) source at 15 μL/min using a 1:100 splitter . Key parameters include maintaining consistent flow rates, column temperatures (e.g., 60°C for Agilent systems), and ESI settings (e.g., 4000 V capillary voltage, 500 V nozzle voltage) to stabilize signal intensity .

Q. How does this compound compare to other lock mass compounds in terms of ionization efficiency and mass accuracy?

This compound exhibits superior ionization stability in ESI due to its fluorinated alkoxy groups, which enhance desolvation and reduce adduct formation. Unlike smaller molecules (e.g., tributylamine, m/z 186.2216), its high molecular weight (m/z 922) minimizes overlap with low-mass analytes, improving specificity in untargeted metabolomics. Studies report mass accuracy within 2 ppm when paired with automated calibration protocols .

Q. What are the critical steps for preparing and validating a this compound lock mass solution?

- Preparation : Dissolve the compound in 70% methanol to a final concentration of 10 μM. Filter through a 0.22 μm membrane to remove particulates.

- Validation : Verify signal intensity (>1e4 counts) and stability over 24-hour runs. Use a splitter to maintain a 15 μL/min flow rate without disrupting the analytical LC gradient .

- Cross-Calibration : Pair with a secondary lock mass (e.g., tributylamine) to detect drift or matrix effects .

Advanced Research Questions

Q. What experimental strategies optimize the concentration and flow rate of this compound in dual-sprayer ESI systems?

- Concentration : A 10 μM concentration balances signal intensity and solvent compatibility. Higher concentrations (>20 μM) risk ion suppression in low-flow microLC systems.

- Flow Rate : A 15 μL/min flow with a 1:100 splitter ensures minimal interference with the analytical stream (e.g., 0.35 mL/min LC flow). Adjust split ratios for nanoESI applications .

- Matrix Effects : In lipid-rich samples, reduce sheath gas temperature (e.g., 250°C vs. 300°C) to prevent adduct formation .

Q. How can researchers address mass calibration discrepancies in complex fungal or microbial extracts?

- Signal Masking : Co-eluting metabolites may suppress lock mass signals. Use dynamic exclusion to prioritize lock mass ions during auto-MS/HRMS cycles .

- Post-Acquisition Recalibration : Apply software tools (e.g., Agilent MassHunter, GNPS) to reprocess data using the lock mass’s theoretical m/z values .

- Internal Standards : Spike deuterated analogs of target analytes to validate retention time shifts .

Q. What is the mechanistic basis for adduct formation (e.g., [M + HCO2]−) with this compound, and how do these affect calibration?

In negative ion mode, formate adducts ([M + HCO2]−, m/z 966.0007) arise from solvent interactions (e.g., methanol/formic acid mixtures). While these adducts provide alternative calibration points, they may introduce variability in low-pH gradients. To mitigate, use ammonium formate buffers or restrict calibration to [M + H]+ signals in positive mode .

Q. How does this compound enhance molecular networking in untargeted metabolomics?

By ensuring sub-ppm mass accuracy, this compound improves node clustering in GNPS-based molecular networks. For example, in fungal metabolite studies, it enabled precise annotation of polyketides and terpenoids by reducing false-positive edges during cosine score filtering (>0.68) .

Q. What collision energy (CE) ranges preserve lock mass signal stability during auto-MS/HRMS?

At CE ≥40 eV, the compound fragments into low-mass ions (e.g., m/z 300–500), compromising calibration. Limit CE to 10–20 eV for lock mass inclusion or disable fragmentation during quantitative runs to maintain signal integrity .

Q. How is isotopic fidelity leveraged in stable isotope tracing experiments?

The compound’s distinct isotopic pattern (e.g., ¹³C, ¹⁵N) aids in distinguishing natural abundance signals from labeled analytes. For isotopologue-resolved studies, use profile mode acquisition and deconvolute peaks with tools like MZmine 2.53 .

Q. What computational approaches correct temporal drift in prolonged HRMS runs?

- Dynamic Calibration : Integrate lock mass signals at fixed intervals (e.g., every 10 samples) using Agilent’s "Quick Sample" mode.

- Machine Learning : Train algorithms on historical drift patterns to predict and adjust m/z offsets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.